molecular formula C20H23N3O5S B11523851 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide

Cat. No.: B11523851
M. Wt: 417.5 g/mol
InChI Key: YTHUTZUBPJBWAR-KGENOOAVSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a phenylsulfonyl group, and a methoxyphenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 1-(phenylsulfonyl)piperidine-4-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H23N3O5S

Molecular Weight

417.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]piperidine-4-carboxamide

InChI

InChI=1S/C20H23N3O5S/c1-28-19-13-15(7-8-18(19)24)14-21-22-20(25)16-9-11-23(12-10-16)29(26,27)17-5-3-2-4-6-17/h2-8,13-14,16,24H,9-12H2,1H3,(H,22,25)/b21-14+

InChI Key

YTHUTZUBPJBWAR-KGENOOAVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O

Origin of Product

United States

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